An In-depth Technical Guide to 5-Methoxycarbonyl-2-methylphenylboronic Acid: Properties, Reactivity, and Applications
An In-depth Technical Guide to 5-Methoxycarbonyl-2-methylphenylboronic Acid: Properties, Reactivity, and Applications
Introduction
In the landscape of modern organic synthesis and medicinal chemistry, arylboronic acids are indispensable building blocks. Their prominence is largely due to their central role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forging carbon-carbon bonds.[1][2] Among these critical reagents, 5-Methoxycarbonyl-2-methylphenylboronic acid and its derivatives stand out as versatile intermediates for constructing complex molecular architectures. The strategic placement of the methyl and methoxycarbonyl groups on the phenyl ring allows for directed synthesis and the introduction of key functionalities found in numerous pharmaceuticals and advanced materials.[3]
This guide provides an in-depth exploration of 5-Methoxycarbonyl-2-methylphenylboronic acid, intended for researchers, chemists, and drug development professionals. We will delve into its physicochemical properties, core reactivity, detailed experimental protocols, and safety considerations. A particular focus will be placed on its more stable and commonly used pinacol ester derivative, explaining the causal reasoning behind its preference in many synthetic applications.
Compound Identification and Physicochemical Properties
Precise identification and understanding of a reagent's physical properties are foundational to its successful application in the laboratory. 5-Methoxycarbonyl-2-methylphenylboronic acid is often handled in its more stable pinacol ester form to prevent dehydration into its boroxine anhydride and to improve handling characteristics.[4][5]
Table 1: Chemical Identifiers
| Identifier | 5-Methoxycarbonyl-2-methylphenylboronic Acid | 5-Methoxycarbonyl-2-methylphenylboronic Acid Pinacol Ester |
| CAS Number | 876189-18-3[6][7] | 882679-40-5[8][9] |
| Molecular Formula | C₉H₁₁BO₄[7] | C₁₅H₂₁BO₄[8][9] |
| Molecular Weight | 193.99 g/mol [7][10] | 276.14 g/mol [8][9] |
| IUPAC Name | (5-methoxycarbonyl-2-methylphenyl)boronic acid[7] | Methyl 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate[9] |
| Synonyms | 5-Carbomethoxy-2-methylphenylboronic acid | Methyl 4-methyl-3-(pinacolboranyl)benzoate |
Table 2: Physicochemical Properties
| Property | 5-Methoxycarbonyl-2-methylphenylboronic Acid | 5-Methoxycarbonyl-2-methylphenylboronic Acid Pinacol Ester |
| Appearance | Solid[7] | White to off-white or brown solid.[9] |
| Melting Point | Not widely reported | 157°C to 162°C[9] |
| Solubility | Low water solubility.[11] | Soluble in ethyl acetate, dichloromethane, chloroform, diethyl ether.[5] |
| Stability | Prone to dehydration to form boroxine anhydride.[4] | More stable than the free boronic acid, but is moisture and air sensitive.[5][11] |
| Storage | Store in a cool, dry place. | Store refrigerated under an inert atmosphere (e.g., Argon or Nitrogen).[11] |
Reactivity and Core Synthetic Application: The Suzuki-Miyaura Coupling
The primary utility of 5-Methoxycarbonyl-2-methylphenylboronic acid lies in its function as a coupling partner in the Suzuki-Miyaura reaction. This Nobel Prize-winning methodology provides a reliable and versatile route to biaryl compounds, which are prevalent motifs in drug discovery.[1][12]
The Catalytic Cycle: A Mechanistic Overview
The reaction's success hinges on a palladium catalyst, typically in the Pd(0) oxidation state, which orchestrates the coupling of the organoboron species with an organohalide (or triflate). The mechanism is a self-validating system, as the catalyst is regenerated at the end of each cycle.
-
Oxidative Addition: The cycle begins with the insertion of the Pd(0) catalyst into the carbon-halide bond of the coupling partner (R¹-X), forming a Pd(II) complex.[2]
-
Transmetalation: The organoborane (R²-BY₂) is activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic borate complex. This complex then transfers its organic group (R²) to the Pd(II) center, displacing the halide and forming a new Pd(II) species bearing both organic fragments.[1][13] The choice of base is critical and can significantly influence reaction rates and yields.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the complex, forming the new C-C bond in the desired product (R¹-R²). This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2]
The Pinacol Ester Advantage: A Matter of Stability and Practicality
While the free boronic acid is the active species in the transmetalation step, chemists often prefer to use its pinacol ester derivative for several compelling reasons:
-
Enhanced Stability: Pinacol esters are significantly more stable to air and moisture than their corresponding boronic acids.[5] They are less prone to protodeboronation (cleavage of the C-B bond by a proton source) and are not susceptible to forming cyclic boroxine anhydrides upon dehydration.
-
Ease of Purification: Pinacol esters are typically crystalline solids that are readily purified by standard techniques like recrystallization or column chromatography.[14] This ensures the use of a high-purity reagent, which is critical for reproducible and high-yielding reactions.
-
Controlled Release: In the reaction mixture, under basic aqueous conditions, the pinacol ester hydrolyzes in situ to generate the active boronic acid. This "slow release" mechanism can maintain a low, steady concentration of the reactive species, which can be beneficial for sensitive substrates.[15]
Experimental Protocol: A Validating System for Suzuki-Miyaura Coupling
This section provides a representative, self-validating protocol for the Suzuki-Miyaura coupling. The causality behind each step is explained to provide a framework for troubleshooting and adaptation.
General Procedure
Objective: To couple 5-Methoxycarbonyl-2-methylphenylboronic acid pinacol ester with a generic aryl bromide (e.g., 4-bromoanisole).
Materials:
-
5-Methoxycarbonyl-2-methylphenylboronic acid pinacol ester (1.0 eq)
-
Aryl Halide (e.g., 4-bromoanisole) (1.2 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 eq)
-
Solvent System (e.g., 1,4-Dioxane/Water or Toluene/Water, typically 4:1 v/v)[15]
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask or round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the 5-Methoxycarbonyl-2-methylphenylboronic acid pinacol ester (1.0 eq), the aryl halide (1.2 eq), and the base (2.0-3.0 eq).
-
Causality: Using an excess of the aryl halide can help drive the reaction to completion. The base is essential for activating the boronic ester for transmetalation.[13] Flame-drying the glassware removes adsorbed water, which can interfere with the catalyst.
-
-
Inerting the System: Seal the flask with a septum and purge the system with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is a critical step to prevent the oxidation of the Pd(0) catalyst.
-
Causality: The Pd(0) species is electron-rich and readily oxidized by atmospheric oxygen to an inactive Pd(II) state, which will halt the catalytic cycle.
-
-
Solvent and Catalyst Addition: Add the degassed solvent system via syringe. Finally, add the palladium catalyst to the stirring mixture under a positive pressure of inert gas.
-
Causality: Degassing the solvent (by sparging with inert gas or freeze-pump-thaw cycles) removes dissolved oxygen. Adding the catalyst last ensures it is introduced into an oxygen-free environment.
-
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and allow it to stir vigorously for the required time (2-24 hours).
-
Causality: Heating provides the necessary activation energy for the reaction steps, particularly the oxidative addition and reductive elimination.
-
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash it with brine, dry it over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Causality: The aqueous wash removes the inorganic base and salts, simplifying the subsequent purification.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure biaryl product.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety, Handling, and Storage
As a responsible scientist, adherence to safety protocols is paramount. Both the boronic acid and its pinacol ester are classified as hazardous chemicals.
-
Hazard Identification: The compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[7][8]
-
Handling Precautions: Always handle this chemical in a well-ventilated fume hood.[11] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4][16] Avoid generating dust and avoid inhalation or contact with skin and eyes.[11]
-
Storage Conditions: To maintain product integrity, store the container tightly closed in a dry, cool, and well-ventilated place.[11] For the pinacol ester, storage under an inert atmosphere and refrigeration is recommended to prevent degradation from moisture and air.[11]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[11]
-
Disposal: Dispose of waste materials in accordance with local, regional, and national regulations for hazardous chemical waste.[11]
Conclusion
5-Methoxycarbonyl-2-methylphenylboronic acid, particularly in its robust pinacol ester form, is a high-value chemical intermediate. Its utility is firmly grounded in the principles of the Suzuki-Miyaura cross-coupling reaction, offering a reliable pathway to substituted biaryl structures. A thorough understanding of its properties, the mechanistic underpinnings of its reactivity, and stringent adherence to safety and handling protocols are essential for leveraging this reagent to its full potential in the pursuit of novel therapeutics and advanced materials.
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